8-Amino-5'-iodoguanosine
Description
8-Amino-5'-iodoguanosine is a chemically modified nucleoside derivative featuring dual substitutions: an amino group at the 8-position of the guanine base and an iodine atom at the 5'-position of the ribose sugar. For example, 8-aminoguanosine synthesis is known to require enzymatic dephosphorylation of 8-amino-5'-GMP due to purification challenges , suggesting similar complexities in producing 8-Amino-5'-iodoguanosine. The 5'-iodo substitution is observed in 5'-deoxy-5'-iodoguanosine, which forms hydrogels for controlled drug delivery , indicating that the 5'-iodo group may influence supramolecular interactions and release kinetics.
Properties
CAS No. |
131635-07-9 |
|---|---|
Molecular Formula |
C13H10ClN3S |
Synonyms |
8-amino-5/'-iodoguanosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5'-Deoxy-5'-iodoguanosine (5'-IG)
- Structural Features : 5'-iodo substitution with a deoxygenated 5'-position.
- Applications: Forms borate ester-based hydrogels for sustained release of antiviral agents like acyclovir. These gels exhibit superior drug incorporation and release efficiency compared to cation-stabilized guanosine systems .
- Key Differences: Unlike 8-Amino-5'-iodoguanosine, 5'-IG lacks the 8-amino modification, which may limit its ability to engage in hydrogen bonding or base-pairing interactions critical for targeting nucleic acid structures.
8-Iodo-guanosine
- Structural Features : Iodine substitution at the 8-position of the guanine base.
- Applications : Used as a biochemical tool in nucleoside drug research .
- Key Differences: The iodine at the base (vs.
8-Aminoguanosine
- Structural Features: Amino group at the 8-position of guanine.
- Synthesis: Requires enzymatic dephosphorylation of 8-amino-5'-GMP due to instability during direct synthesis .
- Key Differences : The absence of the 5'-iodo group may reduce its utility in forming stable hydrogels or interacting with halogen-binding pockets in proteins.
8-Hydroxyguanine (8-oxoguanine)
- Structural Features : Hydroxy group at the 8-position of guanine, a marker of oxidative DNA damage .
- Applications : Used to study oxidative stress and repair mechanisms.
- Key Differences: The 8-hydroxy group promotes mutagenic mismatches during replication, whereas the 8-amino group in 8-Amino-5'-iodoguanosine could enhance base-pairing specificity or serve as a reactive site for conjugation.
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